molecular formula C8H12N2O4 B196027 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid CAS No. 16364-36-6

3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid

Cat. No. B196027
CAS RN: 16364-36-6
M. Wt: 200.19 g/mol
InChI Key: GWFWPFQFBPEFQN-WHFBIAKZSA-N
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Description

3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid is a chemical compound . It contains a total of 34 bonds, including 20 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 2 aliphatic secondary amides, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple bonds and functional groups. It contains a total of 34 bonds, including 20 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 2 aliphatic secondary amides, and 1 hydroxyl group .

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

A study focused on synthesizing new hybrid anticonvulsants derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic acids. These compounds, which include variations of the chemical structure , showed significant anticonvulsant and antinociceptive properties. One compound, in particular, displayed favorable anticonvulsant properties with a safety profile comparable to clinically relevant antiepileptic drugs (Kamiński et al., 2016).

Synthesis of Chiral Non-racemic Derivatives

Research on the synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives showed promising affinity for σ1-receptors. This synthesis process used proteinogenic amino acids, indicating potential for developing selective receptor-targeting compounds (Weigl & Wünsch, 2002).

Antiproliferative and Antimicrobial Activity

Another study synthesized 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, demonstrating significant antiproliferative effects against various cancer cell lines and antimicrobial activity. This research suggests potential applications in cancer treatment and infection control (Božić et al., 2017).

Macrocyclic Peptide Synthesis

Research in macrocyclic peptide synthesis used a derivative of the compound as a unit in cyclic peptides. This study contributes to the understanding of peptide structures and their potential applications in various biological fields (Yamashita et al., 2009).

PPARgamma Agonists

A study on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists included derivatives of this compound. This research explored the relationship between structural changes and the efficacy of PPARgamma agonists, important in metabolic regulation (Collins et al., 1998).

Synthesis of Spirocyclic 2,6-Dioxopiperazine Derivatives

Amino acid-derived alpha-amino nitriles were used to synthesize chiral spirocyclic 2,6-dioxopiperazines. This methodology showcases the versatility in synthesizing complex organic compounds with potential pharmacological applications (González-Vera et al., 2005).

Binding Studies for NMDA Receptors

3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), a compound related to the one , was used in binding studies to understand its interaction with N-methyl-D-aspartate (NMDA) receptors. This research is crucial for understanding synaptic transmission and potential neurological treatments (Murphy et al., 1987).

Quality Control of Pharmaceutical Ingredients

A study analyzed analytical methods for quality control of active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids. This research is significant in ensuring the quality and efficacy of pharmaceutical compounds (Zubkov et al., 2016).

properties

IUPAC Name

3-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-4-7(13)10-5(8(14)9-4)2-3-6(11)12/h4-5H,2-3H2,1H3,(H,9,14)(H,10,13)(H,11,12)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFWPFQFBPEFQN-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429392
Record name 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid

CAS RN

16364-36-6
Record name (2S,5S)-5-Methyl-3,6-dioxo-2-piperazinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16364-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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